

# The Discovery and Chemical Profile of PF-07265028: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-07265028 |           |
| Cat. No.:            | B15613986   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

## **Executive Summary**

PF-07265028 is a potent and selective, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). Developed by Pfizer for immuno-oncology applications, PF-07265028 was engineered to enhance anti-tumor immunity by targeting a key negative regulator of T-cell activation. The discovery process was a testament to modern structure-based drug design, navigating challenges of potency, selectivity, and metabolic stability. Although its clinical development was discontinued after a Phase 1 trial, the extensive preclinical data and the scientific journey leading to its creation offer valuable insights for researchers in kinase inhibitor design and cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and key preclinical data of PF-07265028.

# **Discovery and Medicinal Chemistry**

The development of **PF-07265028** was initiated to address the need for novel cancer therapies that could reinvigorate the patient's own immune system to fight tumors. HPK1 was identified as a high-interest target due to its role as a negative regulator of T-cell receptor (TCR) signaling.[1]







The drug discovery campaign, led by Pfizer, began with a lactam/azalactam series of inhibitors. [2][3] The primary strategy employed was structure-based drug design, which utilized co-crystal structures of early leads bound to the HPK1 kinase domain.[2][4] This approach, combined with meticulous analysis of lipophilic efficiency, guided the optimization of the chemical scaffold.[2] [4]

Key challenges in the optimization process included:

- Potency Enhancement: Mitigating ligand strain within the binding pocket to improve inhibitory activity.[2]
- ADME Liabilities: Addressing issues of plasma instability and significant metabolism by the cytochrome P450 enzyme CYP2D6.[2][5]
- Kinase Selectivity: Ensuring high selectivity for HPK1, particularly over other immune-modulating kinases with high homology to avoid off-target effects.[2]

This multi-parameter optimization effort culminated in the identification of **PF-07265028** as a clinical candidate that advanced into a Phase 1 clinical trial (NCT05233436) for patients with advanced or metastatic solid tumors.[2]





Click to download full resolution via product page

Figure 1. Drug discovery workflow for **PF-07265028**.

## **Chemical Structure**

The chemical structure of **PF-07265028** is defined by the following details:



| Identifier        | Value                                                                                                                                                                            |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (S)-2-(5-(((R)-1-aminopropyl)amino)-3-(((S)-pyrrolidin-3-yl)amino)pyrazin-2-yl)-N-(4-(5-methyl-4,6,7,8-tetrahydro-[1][4][6]triazolo[4,3-a]pyridin-3-yl)phenyl)-2-phenylacetamide |
| SMILES            | CCINVALID-LINK c1nc(N2CCC[C@H]2C)cc2c1CN(c1cccc(- c3nnc4n3INVALID-LINKCC4)n1)C2=O                                                                                                |
| Molecular Formula | C27H33N9O                                                                                                                                                                        |
| Molecular Weight  | 511.62 g/mol                                                                                                                                                                     |

## **Mechanism of Action**

**PF-07265028** is an orally bioavailable inhibitor of the serine/threonine kinase HPK1.[7] HPK1 is predominantly expressed in hematopoietic cells and functions as a crucial negative regulator of T-cell and B-cell activation.[7]

In the context of T-cell activation, engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC) initiates a signaling cascade. A key component of this cascade is the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa). HPK1 dampens this signal by phosphorylating SLP-76 at the Serine 376 residue. This phosphorylation event leads to the recruitment of the ubiquitin ligase 14-3-3, which ultimately results in the attenuation of downstream signaling, reduced cytokine production (like Interleukin-2, IL-2), and decreased T-cell proliferation.

**PF-07265028** binds to the ATP-binding site of HPK1, inhibiting its kinase activity. By blocking HPK1, the molecule prevents the phosphorylation of SLP-76. This action abrogates the negative feedback loop, leading to sustained TCR signaling, enhanced T-cell activation and proliferation, and increased production of effector cytokines. This heightened anti-tumor immune response is expected to lead to the destruction of tumor cells by cytotoxic T-lymphocytes.[7]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]



- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facebook [cancer.gov]
- To cite this document: BenchChem. [The Discovery and Chemical Profile of PF-07265028: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15613986#the-discovery-and-chemical-structure-of-pf-07265028]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com